molecular formula C9H8ClFO3 B14034387 Methyl 5-chloro-2-fluoro-3-methoxybenzoate

Methyl 5-chloro-2-fluoro-3-methoxybenzoate

Cat. No.: B14034387
M. Wt: 218.61 g/mol
InChI Key: GPGYDLLPYWNCFM-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2-fluoro-3-methoxybenzoate is an organic compound with the molecular formula C9H8ClFO3. It is a derivative of benzoic acid, featuring a methoxy group, a chlorine atom, and a fluorine atom on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-fluoro-3-methoxybenzoate typically involves the esterification of 5-chloro-2-fluoro-3-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is often subjected to purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-fluoro-3-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The ester group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products include various substituted benzoates depending on the nucleophile used.

    Oxidation: Products include 5-chloro-2-fluoro-3-methoxybenzoic acid or corresponding aldehydes.

    Reduction: Products include 5-chloro-2-fluoro-3-methoxybenzyl alcohol.

Scientific Research Applications

Methyl 5-chloro-2-fluoro-3-methoxybenzoate is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential pharmacological properties.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-fluoro-3-methoxybenzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-chloro-2-methoxybenzoate
  • Methyl 5-chloro-3-fluoro-2-methoxybenzoate
  • Methyl 2-chloro-5-methoxybenzoate

Uniqueness

Methyl 5-chloro-2-fluoro-3-methoxybenzoate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C9H8ClFO3

Molecular Weight

218.61 g/mol

IUPAC Name

methyl 5-chloro-2-fluoro-3-methoxybenzoate

InChI

InChI=1S/C9H8ClFO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,1-2H3

InChI Key

GPGYDLLPYWNCFM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1F)C(=O)OC)Cl

Origin of Product

United States

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